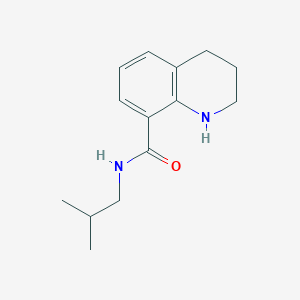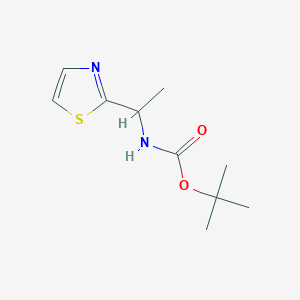
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyano group and an oxoindoline moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate typically involves the condensation of methyl 2-(2-cyanoacetamido)benzoate with ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate . This reaction is carried out under solvent-free conditions at elevated temperatures, often around 70°C, and requires prolonged stirring to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of solvent-free synthesis and high-temperature conditions are likely to be scaled up for larger batch production. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate undergoes various chemical reactions, including:
Condensation Reactions: It can react with amines to form spiro indole derivatives.
Substitution Reactions: The active hydrogen on the cyano group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates and substituted aryl or heteryl amines . The reactions are typically carried out under solvent-free conditions or with minimal solvent use to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, such as spiro indole derivatives, which have significant biological activity .
Scientific Research Applications
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has several scientific research applications:
Mechanism of Action
The mechanism by which (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate exerts its effects involves its ability to participate in condensation and substitution reactions. The cyano group and the oxoindoline moiety are key functional groups that interact with various molecular targets, facilitating the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler compound with a cyano group, used in similar synthetic applications.
Ethyl cyanoacetate: Another related compound, often used interchangeably with methyl cyanoacetate in synthetic reactions.
Uniqueness
What sets (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate apart is its oxoindoline moiety, which provides additional reactivity and potential for forming complex heterocyclic structures. This makes it a more versatile intermediate compared to simpler cyanoacetates .
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15) |
InChI Key |
JGRPHENITJTVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


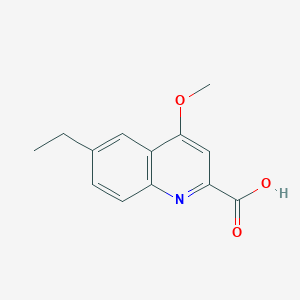
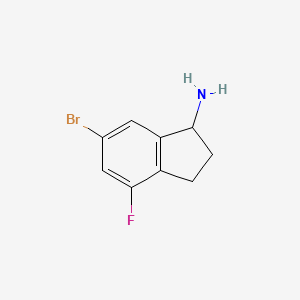
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)
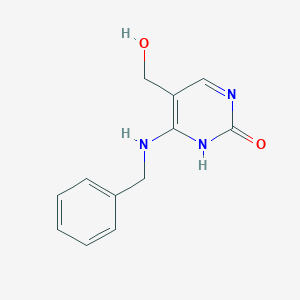

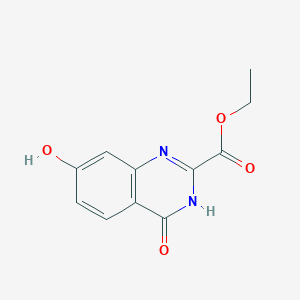



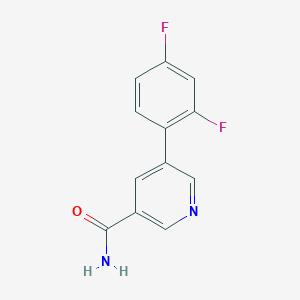
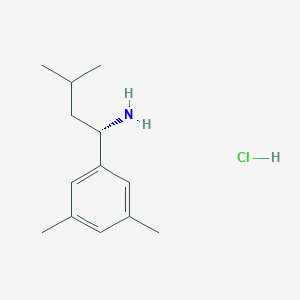
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
